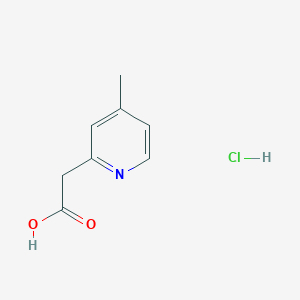

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

Beschreibung

BenchChem offers high-quality 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-methylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEZRSIIOIWQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride CAS 1609395-40-5

An In-Depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride (CAS 1609395-40-5): Properties, Synthesis, Analysis, and Applications

Introduction

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridine-derived carboxylic acid salt that serves as a valuable and versatile building block in modern chemical synthesis. Its structure, featuring a reactive carboxylic acid moiety and a nucleophilic pyridine ring, offers multiple avenues for synthetic elaboration. For researchers in pharmaceutical and materials science, such intermediates are critical starting points for constructing more complex molecular architectures. The hydrochloride salt form generally confers improved stability and enhanced solubility in aqueous media compared to its freebase counterpart, which is a crucial attribute for both synthetic manipulation and potential biological screening.

This guide provides a comprehensive technical overview of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, designed for scientists and professionals in drug development. It covers the compound's physicochemical properties, proposes a detailed synthetic protocol, outlines robust analytical methodologies for characterization, discusses its applications as a synthetic scaffold, and provides essential safety and handling information.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a chemical entity dictate its behavior in both chemical reactions and biological systems. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a crystalline solid whose properties are summarized below. The presence of the hydrochloride salt significantly influences its physical state and solubility profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1609395-40-5 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | - |

| Molecular Weight | 187.62 g/mol | [2] |

| Appearance | White to off-white crystalline powder (typical) | [3] |

| Solubility | Soluble in water due to the hydrochloride group. | [3] |

| Purity | Typically available at ≥95% or ≥98% purity. | [4][5] |

The molecular structure consists of a pyridine ring substituted at the 2-position with an acetic acid group and at the 4-position with a methyl group. This arrangement provides a unique electronic and steric environment, influencing its reactivity and potential interactions with biological targets.

Caption: Proposed synthetic pathway from 2,4-dimethylpyridine.

Experimental Protocol: Synthesis

This protocol describes a representative procedure. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes).

-

To this, add diisopropylamine dropwise via syringe. The choice of a strong, non-nucleophilic base like LDA is critical to ensure efficient deprotonation of the methyl group without competing side reactions.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Carboxylation:

-

Dissolve 2,4-dimethylpyridine in anhydrous THF in a separate flask and cool to -78 °C.

-

Slowly transfer the 2,4-dimethylpyridine solution to the LDA solution via cannula. A deep red or orange color typically indicates the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide (CO₂) gas through the reaction mixture or add crushed dry ice pellets. The CO₂ acts as the electrophile to form the carboxylate. The reaction is typically exothermic and may require careful temperature control.

-

Allow the mixture to slowly warm to room temperature overnight.

-

-

Workup and Isolation of the Free Acid:

-

Quench the reaction by carefully adding water.

-

Adjust the pH to ~6-7 with aqueous hydrochloric acid (HCl).

-

Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.

-

Further acidify the aqueous layer to a pH of ~3-4 with concentrated HCl to protonate the carboxylate, causing the free acid to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude 2-(4-methylpyridin-2-yl)acetic acid in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).

-

Add a stoichiometric amount of concentrated HCl or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

The hydrochloride salt will precipitate. The solution can be cooled to 0-4 °C to maximize yield.

-

Collect the white crystalline product by filtration.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.

-

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for similar polar aromatic compounds and is designed for routine purity analysis. [6] Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape and suppresses ionization of the carboxylic acid. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Detection | UV at 260 nm | The pyridine ring provides a strong chromophore with significant absorbance in this region. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Procedure:

-

Mobile Phase Preparation: Prepare solutions of 0.1% formic acid in HPLC-grade water and acetonitrile. Degas both solutions by sonication or vacuum filtration.

-

Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in a 50:50 water/acetonitrile mixture to a final concentration of 100 µg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the sample and standard solutions and record the chromatograms. Purity is calculated based on the area percent of the main peak.

Caption: General workflow for HPLC purity analysis.

Protocol 3.2: LC-MS for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to unequivocally confirm the molecular weight of the compound. The same chromatographic conditions as the HPLC method can be used.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The pyridine nitrogen is readily protonated.

-

Expected Ion: The primary ion observed will be the [M+H]⁺ for the free acid form. The hydrochloride salt will dissociate in solution.

-

Expected m/z: 152.07 (for C₈H₁₀NO₂⁺).

-

Fragmentation: Further confirmation can be obtained via MS/MS, where the parent ion (m/z 152.07) is fragmented. A characteristic loss would be that of the carboxyl group (-45 Da), leading to a fragment ion at m/z 107.02.

Applications in Research and Drug Development

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the synthetic handles it provides for building libraries of novel compounds for screening.

-

Scaffold for Medicinal Chemistry: The pyridine ring is a common motif in many approved drugs due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets. [3]The acetic acid group provides a convenient point for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR).

-

Synthesis of Heterocyclic Systems: The molecule can be a precursor for more complex fused heterocyclic systems. For example, derivatives of 2-(pyridin-2-yl) acetate have been used in the synthesis of indolizine skeletons.

-

Formation of Metal Complexes: Carboxylic acids and pyridine nitrogen atoms are excellent ligands for coordinating with metal ions. This makes the compound a potential building block in the field of bioinorganic chemistry, where metal complexes are explored as therapeutic or diagnostic agents. [7][8]

Caption: Synthetic utility as a versatile chemical scaffold.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from closely related pyridine carboxylic acids provide reliable guidance. [9][10][11]The primary hazards are associated with irritation.

Table 3: Hazard Identification and Handling

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Handling and Storage Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [9][10]Eyewash stations and safety showers should be readily accessible. [9][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9][11]The compound may be air-sensitive and is best stored under an inert atmosphere (e.g., Argon). [9][11]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides. [11]

Conclusion

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, CAS 1609395-40-5, is a well-defined chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its dual functionality—a modifiable carboxylic acid and a heterocyclic pyridine ring—makes it an attractive starting material for creating diverse molecular libraries. This guide has provided a framework for its synthesis, detailed protocols for its analytical characterization, and outlined its primary applications and safety considerations. By leveraging this technical information, scientists can confidently incorporate this valuable building block into their research and development programs.

References

-

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - CymitQuimica.

-

Cas no 1609395-40-5 (2-(4-Methylpyridin-2-yl)acetic acid hydrochloride).

-

SAFETY DATA SHEET - Fisher Scientific.

-

(Pyridin-2-yl)acetic acid hydrochloride - Synquest Labs.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

1609395-40-5|2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - BLDpharm.

-

2-(3-Methylpyridin-2-yl)acetic acid hydrochloride | 1609395-45-0 | Benchchem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride - Fluorochem.

-

2-(Pyridin-2-yl)acetic acid hydrochloride | Drug Intermediate - MedchemExpress.com.

-

CAS NO. 2044796-45-2 | 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride.

-

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - CAS:1609395-40-5.

-

2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID | 149605-62-9 - ChemicalBook.

-

149605-62-9|2-(4-Methylpyridin-2-yl)acetic acid - BLDpharm.

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

-

2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID CAS#: 149605-62-9 - ChemicalBook.

-

2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem - NIH.

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma - PubMed.

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central.

-

EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.

-

2-(3-methylpyridin-4-yl)acetic acid hydrochloride (C8H9NO2) - PubChemLite.

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

-

High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid - Benchchem.

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA.

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

-

2-(4-Methylpyridin-2-yl)acetic acid, 95% | 149605-62-9 - J&K Scientific.

-

1393541-31-5|2-(4-Bromo-6-methylpyridin-2-yl)acetic acid - BLDpharm.

-

Topical Collection : Bioinorganic Chemistry in Drug Discovery - MDPI.

-

2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid | C16H18ClNO4S | CID 10066813 - PubChem.

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications.

Sources

- 1. 1609395-40-5|2-(4-Methylpyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - CAS:1609395-40-5 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DDC | Topical Collection : Bioinorganic Chemistry in Drug Discovery [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpyridin-2-yl)acetic Acid

Introduction

2-(4-Methylpyridin-2-yl)acetic acid is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical agents and other specialty chemicals. Its structural motif, featuring a pyridine ring substituted with both a methyl and an acetic acid group, imparts unique physicochemical properties that are leveraged in drug design and materials science. This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 2-(4-Methylpyridin-2-yl)acetic acid, starting from the readily available precursor, 2,4-lutidine. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the synthetic strategy.

Strategic Approach: The Logic of Selective Functionalization

The synthetic challenge in converting 2,4-lutidine to 2-(4-Methylpyridin-2-yl)acetic acid lies in the selective functionalization of one of the two methyl groups. The methyl group at the 2-position is more acidic than the one at the 4-position due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This difference in acidity is the cornerstone of our synthetic strategy. By employing a strong, non-nucleophilic base, we can selectively deprotonate the 2-methyl group to form a nucleophilic carbanion. This intermediate can then be trapped with an electrophile, in this case, carbon dioxide, to introduce the desired carboxylic acid functionality.

The overall synthetic transformation can be visualized as a two-step process:

-

Directed Lithiation: Selective deprotonation of the 2-methyl group of 2,4-lutidine using a strong lithium amide base.

-

Carboxylation: Reaction of the resulting organolithium intermediate with carbon dioxide to form a lithium carboxylate salt.

-

Acidic Workup: Protonation of the carboxylate salt to yield the final product, 2-(4-Methylpyridin-2-yl)acetic acid.

This approach is both elegant and efficient, offering a high degree of control and good potential yields.

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway from 2,4-lutidine to 2-(4-Methylpyridin-2-yl)acetic acid.

Caption: Selective deprotonation of the 2-methyl group.

Carboxylation

The lithiated intermediate is a potent nucleophile. Carbon dioxide, a weak electrophile, readily reacts with this carbanion in an irreversible nucleophilic addition to form a stable lithium carboxylate salt. Performing this step at low temperatures is crucial to prevent side reactions, such as the reaction of the organolithium intermediate with the newly formed carboxylate.

Troubleshooting and Key Considerations

-

Moisture is the Enemy: The organolithium intermediate is extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and carboxylation steps is critical for selectivity and to minimize side reactions.

-

Purity of Reagents: The purity of 2,4-lutidine and the accurate concentration of n-butyllithium are essential for achieving high yields.

-

Workup pH: Careful adjustment of the pH during the workup is necessary to ensure complete precipitation of the product without redissolving it in either highly acidic or basic conditions.

Conclusion

The synthesis of 2-(4-Methylpyridin-2-yl)acetic acid from 2,4-lutidine via directed lithiation and subsequent carboxylation is a reliable and efficient method. This guide has provided a detailed protocol grounded in a thorough understanding of the underlying chemical principles. By carefully controlling the reaction conditions and using high-quality reagents, researchers can successfully prepare this valuable compound for a wide range of applications in medicinal chemistry and materials science.

References

-

Sharma, N., Dhau, J. S., Singh, A., Abbat, S., Bharatam, P. V., Malik, A. K., & Singh, A. (2021). Selective lithiation of 2,4-lutidine: Role of transition states of lithium dialkylamides. Journal of Organometallic Chemistry, 936, 121691. [Link]

-

2-Methylpyridine. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Is there a chemical reaction that can use carbon dioxide to produce a base? (2020). Quora. [Link]

-

Gessner, V. H. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]

An In-depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its strategic application in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is one of the most prevalent heterocyclic structures found in pharmaceutical products, valued for its ability to engage in hydrogen bonding, its aromatic stability, and its capacity to serve as a versatile scaffold for molecular elaboration. Within this class, pyridylacetic acid derivatives are of particular interest as intermediates, providing a reactive "handle" for constructing more complex molecules. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride embodies these strategic advantages, offering a well-defined substitution pattern that has proven valuable in the development of novel therapeutics, particularly in the cardiovascular field.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. This section details the key physical properties and provides an analysis of the expected spectroscopic data for the title compound.

Core Properties

The fundamental properties of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride are summarized in the table below. These values are compiled from commercial supplier data and computational predictions.

| Property | Value | Source / Method |

| CAS Number | 1609395-40-5 | Commercial Suppliers |

| Molecular Formula | C₈H₁₀ClNO₂ | - |

| Molecular Weight | 187.62 g/mol | Calculated |

| Appearance | White to off-white solid | Typical Observation |

| pKa | 3.31 ± 0.10 | Predicted[1] |

| Boiling Point | 296.3 ± 25.0 °C | Predicted[1] |

| Density | 1.196 ± 0.06 g/cm³ | Predicted[1] |

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified spectrum for this specific salt is not available, a robust characterization can be predicted based on established principles and data from analogous structures.

¹H NMR Spectroscopy (500 MHz, D₂O): The proton NMR spectrum is expected to reveal the distinct electronic environments of the pyridine ring and the acetic acid moiety.

-

Pyridine Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 6-position (adjacent to the nitrogen) will likely appear as a doublet, being the most deshielded. The protons at the 3 and 5-positions will appear as a singlet and a doublet, respectively.

-

Methylene Protons (-CH₂-): A sharp singlet is expected for the methylene protons adjacent to the carbonyl group, likely around δ 3.8-4.2 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (125 MHz, D₂O): The carbon spectrum provides complementary information on the molecular skeleton.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically > δ 170 ppm.

-

Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm), with the carbons directly attached to the nitrogen (C2 and C6) being the most deshielded.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm is anticipated.

-

Methyl Carbon (-CH₃): An upfield signal around δ 20-22 ppm is expected.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid will be prominent around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

-

N-H Stretch: A broad band associated with the protonated pyridine nitrogen (as the hydrochloride salt) may be observed around 2400-2800 cm⁻¹.

Synthesis and Manufacturing

The synthesis of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is most reliably achieved via the hydrolysis of a nitrile precursor. This approach is well-documented for related pyridine derivatives and offers high yields and purity.[2][3][4]

Recommended Synthetic Workflow

The following diagram illustrates a robust two-step process starting from 4-methyl-2-(chloromethyl)pyridine.

Caption: Recommended two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure based on established methodologies for nitrile hydrolysis.[3][5]

Step 1: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

-

Reaction Setup: To a solution of 4-methyl-2-(chloromethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq) portion-wise at room temperature.

-

Reaction Execution: Stir the mixture at ambient temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by flash column chromatography.

Step 2: Hydrolysis to 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

-

Reaction Setup: Suspend the 2-(4-Methylpyridin-2-yl)acetonitrile (1.0 eq) in concentrated hydrochloric acid (6-12 M).

-

Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to aid drying.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product.

Chemical Reactivity and Stability

A key chemical property of 2-pyridylacetic acids is their propensity for decarboxylation upon heating. This reactivity is a critical consideration for both storage and subsequent synthetic transformations. The reaction proceeds through a cyclic transition state, particularly if a carbonyl group is present at the beta-position, leading to the loss of CO₂.[6]

-

Thermal Stability: While stable at ambient temperature, prolonged heating, especially in solution at temperatures exceeding 100-120 °C, can initiate decarboxylation. The hydrochloride salt form generally offers greater stability compared to the free base.

-

Handling: Store in a cool, dry, well-ventilated place under an inert atmosphere. Avoid strong oxidizing agents and strong bases.

Application in Drug Discovery: A Key Intermediate for sGC Stimulators

The 2-(4-methylpyridinyl) moiety is a critical pharmacophore in a class of compounds designed as soluble guanylate cyclase (sGC) stimulators. These agents are investigated for the treatment of a range of cardiovascular diseases, including hypertension and heart failure.

The diagram below illustrates the logical flow of how 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride serves as a crucial starting material in a drug discovery cascade.

Caption: Role as a building block in a drug discovery workflow.

In a typical synthetic sequence, the carboxylic acid group is activated (e.g., using coupling agents like HATU or EDC) and reacted with a desired amine fragment. This amide bond formation is a robust and versatile reaction that allows for the generation of large libraries of compounds for screening. The 4-methylpyridine portion of the molecule often plays a crucial role in binding to the target protein, contributing to the compound's overall potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable entry point into pharmacologically relevant chemical space. Its well-defined structure, predictable reactivity, and robust synthesis make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.

References

-

MedChemExpress. Certificate of Analysis - ZNL-05-044. MedChemExpress.com. Link

-

BLDpharm. 149605-62-9 | 2-(4-Methylpyridin-2-yl)acetic acid. BLDpharm.com. Link

-

U.S. Patent Application Publication No. US 2013/0012511 A1. (2013). Compounds and compositions as sGC stimulators. Google Patents. Link

-

ChemicalBook. 2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID | 149605-62-9. ChemicalBook.com. Link

-

American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride. AmericanElements.com. Link

-

Chinese Patent No. CN103483244A. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile. Google Patents. Link

-

ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate.net. Link

-

European Patent No. EP1358179B1. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. Link

-

World Intellectual Property Organization Patent No. WO2011029596A1. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents. Link

-

Chinese Patent No. CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid. Google Patents. Link

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). Molecules, 26(16), 4789. Link

-

U.S. Patent No. US3542822A. (1970). Hydrolysis of nitriles to carboxylic acids. Google Patents. Link

-

Synquest Labs. (Pyridin-2-yl)acetic acid hydrochloride Safety Data Sheet. SynquestLabs.com. Link

-

World Intellectual Property Organization Patent No. WO 2013/134298 A1. (2013). Raf Inhibitor Compounds. Google Patents. Link

-

Organic Syntheses Procedure. 2-cyano-6-methylpyridine. OrgSyn.org. Link

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2009). Acta Chimica Slovenica, 56, 659-663. Link

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (2012). Journal of the Chemical Society of Pakistan, 34(5). Link

-

Chinese Patent No. CN101117331A. (2008). Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents. Link

-

Pan, F., Kalf, I., & Englert, U. (2015). N-(6-Methylpyridin-2-yl)mesitylenesulfonamide and acetic acid--a salt, a cocrystal or both?. Acta crystallographica. Section C, Structural chemistry, 71(Pt 8), 653–657. Link

Sources

- 1. 2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID | 149605-62-9 [amp.chemicalbook.com]

- 2. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structure Elucidation of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. For heterocyclic compounds such as pyridine derivatives, which are prevalent scaffolds in medicinal chemistry, rigorous structural validation is paramount to understanding their bioactivity, safety, and intellectual property landscape.[1][2] This guide provides a comprehensive, field-proven workflow for the structural elucidation of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride. We move beyond a simple recitation of techniques, instead detailing the causality behind the experimental choices and demonstrating how a synergistic, multi-technique approach creates a self-validating system. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography, we construct an unassailable structural proof, ensuring the highest degree of scientific integrity.

The Strategic Imperative: Why a Multi-Technique Approach?

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Blueprint

Expertise & Experience: The first step is to define the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. Unlike nominal mass techniques, HRMS provides mass accuracy to within a few parts per million (ppm), severely restricting the number of possible elemental formulas. For a molecule like 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, which is amenable to ionization, Electrospray Ionization (ESI) in positive mode is the method of choice, as the pyridine nitrogen is readily protonated.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Acquire data in positive ion mode. The protonated molecule [M+H]+ is the primary ion of interest.

-

Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]+ ion, using a tolerance of < 5 ppm.

Data Presentation & Interpretation

The expected molecular formula for the free base is C₈H₉NO₂. The hydrochloride salt will be analyzed as the protonated free base in the gas phase.

| Parameter | Theoretical Value (for C₈H₁₀NO₂⁺) | Observed Value (Example) | Deviation (ppm) |

| Monoisotopic Mass | 152.07060 | 152.07048 | -0.8 |

This high-accuracy measurement provides strong evidence for the molecular formula C₈H₉NO₂, which serves as a foundational constraint for all subsequent analyses. Fragmentation analysis (MS/MS) could further support the structure by showing characteristic losses, such as the loss of H₂O (water) or COOH (the carboxyl group).

FTIR Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive "fingerprint" of the functional groups present.[3] The key is to look for characteristic vibrations that confirm the major structural components hypothesized from the molecular formula: a carboxylic acid and an aromatic (pyridine) ring. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is collected and automatically subtracted.

Data Presentation & Interpretation

The spectrum is a direct confirmation of the chemical functionalities.

| Observed Frequency (cm⁻¹) | Assignment | Significance |

| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) | Confirms the presence of the carboxylic acid group. |

| ~2800-2400 (broad) | N-H⁺ stretch | Indicates the protonated pyridine nitrogen of the hydrochloride salt. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp peak confirming the carbonyl of the acid. |

| ~1600, ~1570 | C=C and C=N ring stretching | Characteristic of the pyridine aromatic system. |

| ~1450, ~1380 | C-H bending (CH₃ and CH₂) | Confirms the presence of aliphatic groups. |

The combination of the very broad O-H and N-H⁺ stretches with the strong C=O peak is highly indicative of a carboxylic acid hydrochloride salt.[4]

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The choice of a deuterated solvent is critical; DMSO-d₆ is often ideal for hydrochloride salts as it solubilizes the compound and its exchangeable protons (OH, NH⁺) are often observable.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC experiments to establish correlations.

¹H NMR Data Interpretation

-

Chemical Shift (δ): Protons on the pyridine ring will be deshielded (downfield) due to the ring current and the electron-withdrawing nitrogen atom.

-

Integration: The relative area under each peak corresponds to the number of protons it represents.

-

Multiplicity (Splitting): Spin-spin coupling between adjacent non-equivalent protons splits signals into multiplets, revealing which protons are neighbors.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | d | 1H | H6 | Adjacent to protonated nitrogen. |

| ~7.3 | s | 1H | H3 | No adjacent protons. |

| ~7.2 | d | 1H | H5 | Coupled to H6. |

| ~3.8 | s | 2H | -CH₂- | Methylene group adjacent to ring and carbonyl. |

| ~2.4 | s | 3H | -CH₃ | Methyl group on the aromatic ring. |

¹³C NMR Data Interpretation

This experiment reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~158 | C2 |

| ~149 | C6 |

| ~148 | C4 |

| ~125 | C5 |

| ~122 | C3 |

| ~42 | -CH₂- |

| ~21 | -CH₃ |

2D NMR: The Definitive Connection Map

While 1D NMR provides a strong hypothesis, 2D NMR provides the proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive as it shows correlations between protons and carbons separated by 2 or 3 bonds.

Sources

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

An In-Depth Technical Guide to the Spectral Analysis of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

Introduction

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a heterocyclic aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. As a derivative of pyridine and acetic acid, it serves as a valuable building block for more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and reproducibility of subsequent synthetic steps and the biological activity of the final compounds.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride. We will delve into the theoretical underpinnings of the expected spectral data, present detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar small molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous characterization. The hydrochloride form significantly influences the electronic environment of the pyridine ring, leading to characteristic downfield shifts of the ring protons and carbons due to the protonation of the nitrogen atom.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectral Data

The protonation of the pyridine nitrogen leads to a general deshielding of the ring protons, causing their signals to appear at a lower field (higher ppm) than in the free base.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-6 | ~8.5 - 8.7 | Doublet (d) | 1H | Adjacent to the protonated nitrogen, making it the most deshielded ring proton. |

| Pyridine H-5 | ~7.8 - 8.0 | Doublet (d) | 1H | Experiences deshielding from the adjacent protonated nitrogen. |

| Pyridine H-3 | ~7.7 - 7.9 | Singlet (s) or narrow doublet | 1H | Less affected by the nitrogen than H-6 but still downfield due to the aromatic system. |

| Methylene (-CH₂-) | ~4.0 - 4.2 | Singlet (s) | 2H | Situated between the electron-withdrawing pyridine ring and carbonyl group. |

| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | 3H | Attached to the aromatic ring, deshielded compared to a standard alkyl methyl group. |

| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, signal may be broad and exchangeable with D₂O.[1][2] |

Experimental Protocol: ¹H NMR Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR data.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can dissolve a wide range of organic salts and the acidic proton of the carboxylic acid is typically observable.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 16-32 scans are sufficient for good signal-to-noise.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualization: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Spectral Data

Similar to the protons, the carbon atoms of the pyridine ring are deshielded upon protonation.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-C =O) | ~170 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| Pyridine C-2 | ~155 - 160 | Attached to the protonated nitrogen and the acetic acid side chain. |

| Pyridine C-4 | ~150 - 155 | Substituted with a methyl group and influenced by the ring nitrogen. |

| Pyridine C-6 | ~148 - 152 | Alpha to the protonated nitrogen, highly deshielded. |

| Pyridine C-5 | ~128 - 132 | Beta to the nitrogen. |

| Pyridine C-3 | ~125 - 128 | Beta to the nitrogen. |

| Methylene (-C H₂-) | ~40 - 45 | Aliphatic carbon situated between two electron-withdrawing groups. |

| Methyl (-C H₃) | ~20 - 25 | Aliphatic carbon attached to an aromatic ring. |

Note: The assignment of C-3 and C-5 may be interchangeable and would require 2D NMR techniques like HSQC and HMBC for definitive assignment.

Experimental Protocol: ¹³C NMR Spectroscopy

The low natural abundance and sensitivity of the ¹³C nucleus necessitate slightly different acquisition parameters.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Typically, 20-50 mg in 0.6-0.7 mL of deuterated solvent is required.[3]

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to obtain a good signal-to-noise ratio.

-

Processing steps are similar to those for ¹H NMR.

-

Visualization: ¹³C NMR Experimental Workflow

Caption: Workflow for ¹³C NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic IR Absorption Bands

The IR spectrum of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is expected to show characteristic absorptions for the carboxylic acid, the aromatic pyridine ring, and C-H bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The very broad nature is due to strong hydrogen bonding between carboxylic acid groups.[4][5] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the pyridine ring. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of C-H bonds in the methyl and methylene groups. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | A characteristic and easily identifiable peak for the carbonyl group in a carboxylic acid.[5] |

| C=C and C=N stretches (Aromatic Ring) | 1400 - 1650 | Medium to Strong | Multiple bands corresponding to the stretching vibrations within the pyridine ring.[6][7] |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching of the carbon-oxygen single bond in the carboxyl group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient technique that requires minimal sample preparation.[8][9]

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[10]

-

Sample Application: Place a small amount of the solid 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can offer valuable structural clues.

Expected Molecular Ion and Fragmentation Pattern

For this compound, Electrospray Ionization (ESI) in positive ion mode is the most suitable technique, as the pyridine nitrogen is easily protonated. The molecular weight of the free base (C₈H₉NO₂) is 151.06 g/mol .

| Ion | Expected m/z | Description |

| [M+H]⁺ | 152.07 | The protonated molecular ion of the free base, which should be the base peak. |

| [M+H - H₂O]⁺ | 134.06 | Loss of a water molecule from the carboxylic acid group. |

| [M+H - COOH]⁺ or [M+H - 45]⁺ | 107.07 | Loss of the entire carboxyl group as a radical, resulting in a prominent fragment.[11] |

| Pyridine fragment | 92.05 | Cleavage of the C-C bond between the methylene group and the pyridine ring, leading to the pyridinylmethyl cation. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer, making it ideal for purity analysis and characterization.[12][13]

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to aid ionization.

-

LC Separation:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into an HPLC system.

-

Use a reverse-phase column (e.g., C18) for separation.

-

A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

MS Detection:

-

The eluent from the LC column is directed into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to detect the protonated molecular ion.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 152.07) and subjecting it to collision-induced dissociation (CID).[14]

-

Visualization: LC-MS Experimental Workflow

Caption: Workflow for LC-MS analysis.

Conclusion: A Synthesis of Spectral Data

The structural elucidation of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a clear example of the synergy between different spectroscopic techniques.

-

¹H and ¹³C NMR together map out the precise carbon-hydrogen framework, confirming the connectivity of the methyl, methylene, and pyridine moieties.

-

IR spectroscopy provides unambiguous evidence for the key functional groups—the carboxylic acid (broad O-H and sharp C=O stretches) and the aromatic pyridine ring.

-

Mass spectrometry confirms the molecular weight of the compound via the protonated molecular ion and provides further structural confirmation through predictable fragmentation patterns, such as the loss of the carboxyl group.

By integrating the data from these three orthogonal techniques, researchers can be highly confident in the identity, structure, and purity of their material, which is a critical foundation for its use in drug discovery and development.

References

- Brühl, I., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Wojcik, J. F., and Stock, T. H. "Aqueous infrared studies of the pyridine carboxylic acids.

-

"ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. Available at: [Link]

- Loring, J. S., et al. "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Coletta, F., et al. "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring." Spectroscopy Letters, 1976.

-

"13C NMR chemical shifts (δ, ppm) of pyridine in various solvents." ResearchGate. Available at: [Link]

- "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC.

- "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." University of Toledo.

-

"Experimental workflow of the ATR-FTIR spectroscopy-based method for..." ResearchGate. Available at: [Link]

- Adamowicz, L.

-

"Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria." ResearchGate. Available at: [Link]

-

"FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample." ResearchGate. Available at: [Link]

-

"Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Ltd. Available at: [Link]

- "

-

"2-Pyridineacetic acid." PubChem, NIH. Available at: [Link]

- Dong, M. "Application of LCMS in small-molecule drug development." Drug Development & Delivery, 2016.

- Obach, R. S. "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates." Journal of Analytical & Bioanalytical Techniques, PMC, NIH.

- "Liquid State NMR for Organic Matter/Complex Mixtures.

- Liu, D. Q., and Sun, M. "Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review, 2015.

- Dong, M. W., and Wang, Y. "Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.

- Van de Steene, J., and Lambert, W. "Current developments in LC-MS for pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2020.

-

"How To Prepare And Run An NMR Sample." ALWSCI Technologies. Available at: [Link]

- Kwan, E. E. "Lecture 13: Experimental Methods." Harvard University, 2011.

- "NMR Protocols and Methods.

- "NMR Techniques in Organic Chemistry: a quick guide." University of Cambridge.

-

"mass spectra - fragmentation patterns." Chemguide. Available at: [Link]

- Prasain, J. "Ion fragmentation of small molecules in mass spectrometry." SlideShare, 2009.

- "Mass Spectrometry - Fragmentation P

- "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).

- "1H NMR Chemical Shift.

- "1H NMR Chemical Shifts (δ, ppm)." University of Wisconsin-Madison.

- "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts.

- "mass spectrometry: trouble with acetic acid fragment

- Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. scispace.com [scispace.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Researcher's Guide to Sourcing and Validating 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride for Drug Discovery Applications

Introduction: The Significance of Pyridine Scaffolds in Modern Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold. Pyridine-containing azaheterocycles are integral to a significant number of small molecule therapeutics, with a notable prevalence in anticancer agents and compounds targeting the central nervous system[1]. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom allow for critical interactions with biological targets, making pyridine derivatives, such as 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, valuable building blocks in the synthesis of novel pharmaceutical candidates.

This technical guide provides an in-depth overview of the commercial availability of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No. 1609395-40-5). More importantly, it offers a practical framework for its procurement and, crucially, the stringent quality assessment required to ensure the integrity of research and development programs. As experienced scientists know, the quality of starting materials is a critical, non-negotiable parameter for reproducible and reliable results.

Commercial Availability and Sourcing

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to grams, with purity specifications generally stated as ≥95% or higher.

Below is a summary of representative commercial suppliers. Please note that pricing and availability are subject to change and should be verified directly with the vendor.

| Supplier | CAS Number | Molecular Weight | Purity/Specification | Notes |

| BLDpharm | 1609395-40-5 | 187.62 | Not explicitly stated; inquire for batch-specific CoA | Offers cold-chain transportation and freezer storage. |

| CymitQuimica (distributor for Apollo Scientific) | 1609395-40-5 | 187.62 g/mol | 98% | Intended for laboratory use only. |

| Arctom | 1609395-40-5 | Not specified | Not specified | Inquire for details on stock and purity. |

Strategic Procurement and Quality Verification Workflow

Sourcing a chemical intermediate goes beyond simply finding the lowest price. For drug discovery applications, a strategic approach to procurement and quality verification is paramount to mitigate risks of project delays, irreproducible results, and the introduction of unknown variables into complex biological assays. The following workflow is recommended:

Caption: Workflow for Supplier Selection and Quality Verification.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Understanding Potential Impurities

The trustworthiness of any research chemical hinges on a thorough understanding of its purity and impurity profile. The synthesis of pyridylacetic acid derivatives can involve several routes, such as the hydrolysis of corresponding esters or nitriles, or more complex multi-component reactions.[2][3] A common synthetic precursor to the free acid is the corresponding ethyl ester. Therefore, a likely process-related impurity is the starting ester, ethyl 2-(4-methylpyridin-2-yl)acetate. Incomplete hydrolysis would result in its presence in the final product. Another potential source of impurities arises from the starting materials used in the synthesis of the pyridine ring itself. Researchers should be vigilant for isomers or related pyridine derivatives.

Trustworthiness: Self-Validating Protocols for Quality Assessment

A Certificate of Analysis (CoA) from a supplier is a valuable starting point, but for critical applications, it should be considered a claim that requires verification. The following protocols are designed to be self-validating systems to confirm the identity, purity, and integrity of a procured sample of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride.

Experimental Protocols

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. A ¹H NMR spectrum will confirm the presence and connectivity of all hydrogen atoms in the molecule, while a ¹³C NMR provides information on the carbon skeleton.

Step-by-Step Methodology for ¹H NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride.[4]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean vial. The hydrochloride salt should be soluble in these polar solvents.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade the quality of the NMR spectrum.

-

Cap the NMR tube securely.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard ¹H NMR spectrum (typically 16-64 scans).

-

Use the residual solvent peak as a primary chemical shift reference (e.g., HDO at ~4.79 ppm in D₂O). For highly accurate work, an internal standard like DSS can be used.[4]

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts (ppm) and coupling patterns (J-coupling) to confirm the structure. The expected signals would include:

-

A singlet for the methyl group (CH₃).

-

A singlet for the methylene group (CH₂).

-

Distinct signals for the three aromatic protons on the pyridine ring, with splitting patterns consistent with their positions.

-

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating components in a mixture, making it ideal for determining the purity of a compound and quantifying any impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Step-by-Step Methodology for HPLC Purity Analysis:

-

System and Mobile Phase Preparation:

-

Use an HPLC system equipped with a UV detector.

-

Select a suitable column, typically a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Prepare the mobile phase. A common starting point for a polar, ionizable compound like this would be a gradient of:

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% of the same acid.

-

-

Filter and degas all solvents before use.[5]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration of ~0.1 mg/mL.

-

-

Data Acquisition:

-

Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the pyridine ring has strong absorbance (e.g., ~260 nm).

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the sample solution (e.g., 10 µL).

-

Run the gradient method (e.g., 5% B to 95% B over 20 minutes) to elute all components.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

According to ICH guidelines, for a drug substance, the relative standard deviation (RSD) for replicate injections should typically be ≤1%.[6]

-

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule, offering definitive confirmation of its molecular weight and elemental composition (with high-resolution MS).

Step-by-Step Methodology for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to an LC system (LC-MS).

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.[7]

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule. For C₈H₁₀ClNO₂, the neutral monoisotopic mass is approximately 187.04 Da. The expected [M+H]⁺ ion would be observed at an m/z of ~188.05.

-

High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.[8]

-

Safety, Handling, and Storage

As a pyridine derivative and a laboratory chemical, 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[10] Some suppliers recommend freezer storage (under -20°C) in an inert atmosphere. Always follow the storage recommendations provided by the supplier.

Conclusion

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a commercially accessible and valuable building block for drug discovery and medicinal chemistry programs. However, its effective use is contingent upon a rigorous approach to procurement and quality control. By moving beyond a simple reliance on supplier-provided data and implementing a robust, in-house validation workflow incorporating NMR, HPLC, and MS, researchers can ensure the chemical integrity of their starting materials. This diligence is fundamental to generating reliable, reproducible data and ultimately, to the success of the research endeavor.

References

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PMC - NIH. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

-

Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

Pyridine - Safety Data Sheet. Carl ROTH. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC - NIH. [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

NMR Sample Preparation. University of Cambridge. [Link]

-

Pyridine-Safety-Data-Sheet-SDS.pdf. Lab Alley. [Link]

- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). MDPI. [Link]

-

Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. RSC Publishing. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

An Efficient Approach for Obtaining Small and Macro- molecular 1H NMR Spectra Based on Neural Network. ChemRxiv. [Link]

-

Validation of HPLC Techniques for Pharmaceutical Analysis. (2001). ResearchGate. [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. [Link]

-

The Role of 2-Methyl-4-Pyridineboronic Acid HCl in Advanced Pyridine Chemistry for Pharma. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Human Metabolome Database. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ajpaonline.com [ajpaonline.com]

- 6. demarcheiso17025.com [demarcheiso17025.com]

- 7. uab.edu [uab.edu]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Discovery and History of Pyridine Acetic Acid Derivatives

Introduction

The pyridine ring, a foundational nitrogen-bearing heterocycle, is an isostere of benzene and a ubiquitous scaffold in medicinal chemistry.[1][2] Its unique electronic properties, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug molecules, enhancing their interaction with biological targets.[2] Among the vast landscape of pyridine-containing compounds, derivatives of pyridine acetic acid have carved out a significant niche, serving as crucial intermediates and active pharmaceutical ingredients (APIs) in diverse therapeutic areas, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3]

This guide provides a comprehensive exploration of the discovery and history of pyridine acetic acid derivatives. It traces their origins from the initial synthesis of the parent heterocycle to the development of early, often toxic, therapeutic agents, and culminates in the modern era of rationally designed molecules. We will delve into the evolution of synthetic methodologies, the elucidation of their primary mechanism of action via cyclooxygenase (COX) inhibition, and their enduring relevance in drug discovery.

PART 1: Foundational Discoveries and Early Therapeutic Forays

The Unveiling of the Pyridine Ring

The story of pyridine derivatives begins with the isolation and characterization of pyridine itself. While the scaffold is found in natural alkaloids like nicotine, its first isolation from bone oil is credited to the Scottish chemist Thomas Anderson in 1846.[1] The correct chemical structure, a benzene ring with one C-H unit replaced by a nitrogen atom, was proposed independently by Wilhelm Körner (1869) and James Dewar (1871).[1][4] This structural hypothesis was confirmed in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron tube furnace.[1][4]

These early discoveries paved the way for systematic synthetic exploration. A pivotal moment arrived in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, a multicomponent reaction that remains a cornerstone of heterocyclic chemistry.[2][4] This method typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, providing a versatile route to a wide array of substituted pyridines.[4]

An Early Precursor: The Rise and Fall of Cinchophen

One of the first therapeutically significant compounds related to this class was Cinchophen (2-phenylquinoline-4-carboxylic acid). First synthesized by Doebner & Gieskel in 1887 and commercially introduced in 1908 as 'Atophan' for the treatment of gout, it demonstrated efficacy in reducing uric acid buildup.[5][6] Although technically a quinoline derivative, its history is deeply intertwined with the development of anti-inflammatory agents.

Cinchophen's success, however, was short-lived. By the 1920s, reports of severe drug-induced liver injury (DILI) began to surface, with the first fatality recorded in 1925.[5][6] The drug was found to cause widespread liver necrosis and cirrhosis, leading to its withdrawal from human use in most countries by the 1930s.[5][7] The severe hepatotoxicity of Cinchophen served as a critical, albeit harsh, lesson in drug development, underscoring the paramount importance of safety and long-term toxicity profiling. Its mechanism of DILI remains a subject of investigation to this day.[6]

PART 2: The Evolution of Synthetic Strategies